Avacopan - 1346623-17-3

Avacopan

Catalog Number: EVT-261033
CAS Number: 1346623-17-3
Molecular Formula: C33H35F4N3O2
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avacopan, also known by its developmental code name CCX168, is a synthetic small-molecule drug classified as a selective complement C5a receptor (C5aR1) antagonist. [, ] It plays a crucial role in scientific research as a tool to investigate the role of the complement system, specifically the C5a-C5aR1 axis, in various inflammatory and autoimmune diseases. Research on Avacopan has contributed significantly to understanding the pathogenesis of these diseases and developing novel therapeutic strategies. [, , ]

Mechanism of Action

Avacopan functions as a selective antagonist of the C5a receptor (C5aR1), a G protein-coupled receptor found on various immune cells, including neutrophils. [, , ] By binding to C5aR1, Avacopan blocks the interaction of the complement fragment C5a with its receptor. [, , , ] C5a is a potent anaphylatoxin that triggers a cascade of inflammatory responses. It promotes chemotaxis and activation of neutrophils, leading to the release of pro-inflammatory mediators and contributing to tissue damage in various diseases. [, , ] Avacopan's inhibition of C5aR1 effectively prevents these downstream effects of C5a, dampening the inflammatory response and mitigating disease progression. [, , ]

Applications

Avacopan’s primary application in scientific research is in understanding and treating ANCA-associated vasculitis (AAV). [, , , , , , , , , , , ] Studies have shown that Avacopan can achieve and sustain remission in AAV patients, even those with renal involvement. [, , , , , ]

  • Reduction of Glucocorticoid Use: Avacopan has been shown to effectively reduce the need for glucocorticoids in AAV treatment, leading to lower glucocorticoid-related toxicity. [, , , , , , , , , , , , , ]
  • Improved Renal Function: In AAV patients with renal involvement, Avacopan was associated with greater improvement in estimated glomerular filtration rate (eGFR) compared to standard prednisone therapy, particularly in those with severe renal disease. [, , , , ]
  • Improved Albuminuria: Avacopan has demonstrated a faster reduction in urinary albumin-to-creatinine ratio (UACR) compared to prednisone, indicating quicker control of glomerular inflammation. [, ]
  • Real-World Applications: Observational studies have confirmed the efficacy and safety of Avacopan in real-world settings, particularly in relapsing AAV patients. [, ]
  • IgA Nephropathy: A pilot study indicated potential for Avacopan in improving proteinuria in IgA Nephropathy patients. []
  • Other Complement-Mediated Diseases: Given its selective targeting of C5aR1, Avacopan holds promise for investigating and treating other diseases where the complement pathway plays a pathogenic role, such as C3 glomerulopathy, atypical hemolytic uremic syndrome, and hidradenitis suppurativa. []
Future Directions
  • Long-term Safety and Efficacy: Longer-term studies are needed to assess the durability of Avacopan’s efficacy and its long-term safety profile beyond the 52 weeks covered in the ADVOCATE trial. [, , ]
  • Optimization of Treatment Regimens: Research should focus on defining optimal dosing strategies and duration of Avacopan therapy for various AAV patient subgroups, including those with severe disease manifestations or specific organ involvement. [, , ]
  • Combination Therapies: Exploring the potential of Avacopan in combination with other novel therapies targeting different pathways involved in AAV pathogenesis could lead to synergistic effects and further improve treatment outcomes. []
  • Expansion to Other Diseases: Given the role of the C5a-C5aR1 axis in various inflammatory and autoimmune diseases, further research is needed to explore the potential therapeutic benefits of Avacopan in conditions beyond AAV. [, ]
  • Biomarker Development: Identifying biomarkers that predict response to Avacopan therapy and monitor disease activity would enable personalized treatment strategies and improve patient management. []

Complement fragment C5a

Compound Description: Complement fragment C5a is a potent anaphylatoxin generated during complement activation. It binds to the C5a receptor (C5aR) on neutrophils and other immune cells, triggering chemotaxis, degranulation, and the release of pro-inflammatory mediators. C5a is strongly implicated in the pathogenesis of ANCA-associated vasculitis (AAV). [, , , , , , , , , , , ]

Relevance: C5a is the natural ligand of the C5a receptor, the target of Avacopan. Avacopan acts as a competitive antagonist, blocking C5a binding and inhibiting its downstream inflammatory effects. [, , , ]

Complement component C5b

Compound Description: Complement component C5b is a proteolytic fragment generated during complement activation. It initiates the formation of the membrane attack complex (MAC, or terminal complement complex) on target cells, leading to cell lysis. []

Relevance: Unlike some complement inhibitors, Avacopan selectively targets the C5a receptor and does not interfere with the generation or activity of C5b or the MAC. This selectivity potentially preserves the beneficial aspects of complement-mediated host defense while mitigating the inflammatory effects driven by C5a. []

Relevance: Avacopan has been investigated as a potential alternative or steroid-sparing agent in AAV treatment. Clinical trials have shown that Avacopan can achieve similar or superior efficacy compared to glucocorticoids while reducing glucocorticoid exposure and associated toxicity. [, , , , , , , , , ]

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent used as an immunosuppressant in AAV treatment. It interferes with DNA replication and function, leading to the suppression of rapidly dividing cells, including immune cells. [, , , , , , , , ]

Relevance: Avacopan has been studied in combination with cyclophosphamide as part of induction therapy for AAV. [, , , , , , , , ]

Rituximab

Compound Description: Rituximab is a monoclonal antibody that targets CD20, a protein expressed on B cells. It depletes B cells, reducing antibody production and immune activation. Rituximab is used as an induction and maintenance therapy in AAV. [, , , , , , , , ]

Relevance: Avacopan has been studied in combination with rituximab as part of induction therapy for AAV. [, , , , , , , , ]

Azathioprine

Compound Description: Azathioprine is an immunosuppressant that interferes with purine synthesis, inhibiting DNA and RNA production. It is commonly used as a maintenance therapy in AAV. [, , , , , ]

Relevance: Avacopan has been investigated in conjunction with azathioprine as part of maintenance therapy following cyclophosphamide induction in AAV. [, , , , , ]

Ursodeoxycholic acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a bile acid with hepatoprotective properties. It is used to treat certain liver diseases and may have beneficial effects in cases of drug-induced liver injury. []

Relevance: In one case report, UDCA was used concomitantly with Avacopan in a patient who developed liver dysfunction. Gradual dose escalation of Avacopan alongside UDCA administration appeared to mitigate the risk of liver injury recurrence. []

Properties

CAS Number

1346623-17-3

Product Name

Avacopan

IUPAC Name

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Molecular Formula

C33H35F4N3O2

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1

InChI Key

PUKBOVABABRILL-YZNIXAGQSA-N

SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Avacopan; CCX168; CCX-168; CCX 168.

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.